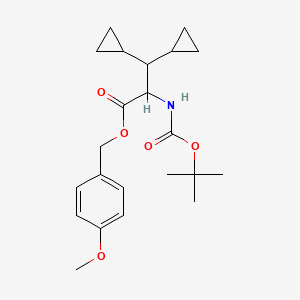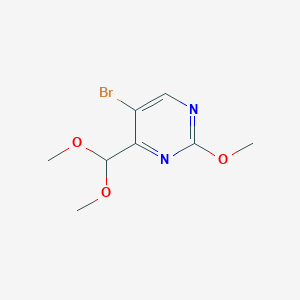
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine is a synthetic compound with the molecular formula C8H11BrN2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine typically involves the bromination of a pyrimidine derivative followed by the introduction of methoxy and dimethoxymethyl groups. One common method involves the reaction of 4-(dimethoxymethyl)-2-methoxypyrimidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the required purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The dimethoxymethyl group can be hydrolyzed to form corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the dimethoxymethyl group.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Products include hydroxyl derivatives of the compound.
Scientific Research Applications
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyrimidine: Lacks the dimethoxymethyl group, resulting in different chemical properties and reactivity.
4-(Dimethoxymethyl)-2-methoxypyrimidine:
Uniqueness
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine is unique due to the presence of both the bromine atom and the dimethoxymethyl group, which confer specific chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.
Properties
Molecular Formula |
C8H11BrN2O3 |
|---|---|
Molecular Weight |
263.09 g/mol |
IUPAC Name |
5-bromo-4-(dimethoxymethyl)-2-methoxypyrimidine |
InChI |
InChI=1S/C8H11BrN2O3/c1-12-7(13-2)6-5(9)4-10-8(11-6)14-3/h4,7H,1-3H3 |
InChI Key |
BPKZQMBHZOCEDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)C(OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


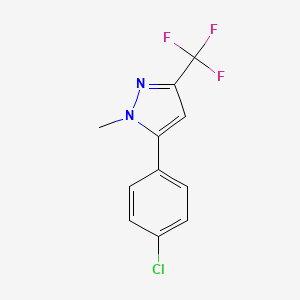
![Ethanone,1-[7-(phenylmethoxy)-1h-indol-3-yl]-](/img/structure/B13683644.png)

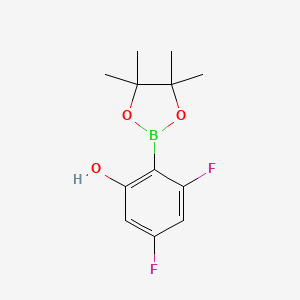
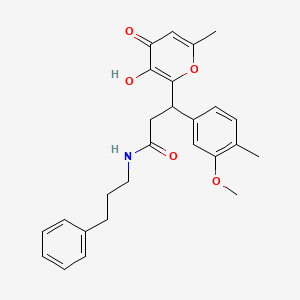
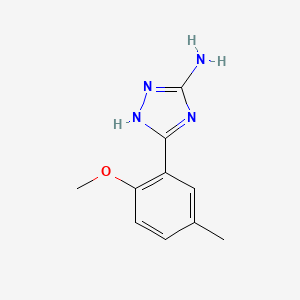

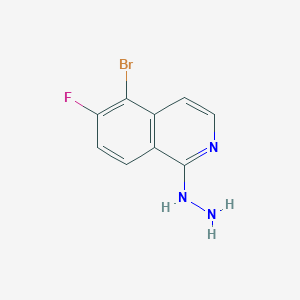
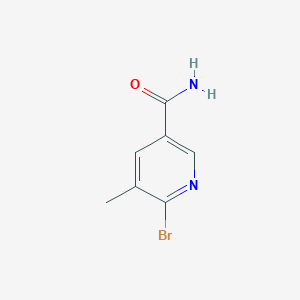
![(S)-4-Methyl-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-N-[2-[[(4-methylphenyl)sulfonyl]oxy]propyl]benzenesulfonamide](/img/structure/B13683705.png)
